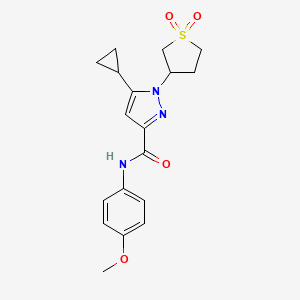

1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

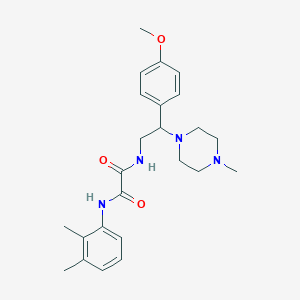

The compound 1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone is a chemical entity that appears to be related to various sulfonamide and piperidine derivatives, which are often explored for their potential medicinal properties. The structure of this compound suggests that it may have interesting interactions with biological systems due to the presence of a benzylsulfonyl group attached to a piperidine ring and a fluorophenoxyethanone moiety.

Synthesis Analysis

The synthesis of related compounds often involves the use of powerful reagents and specific conditions to achieve the desired chemical transformations. For instance, the combination of 1-benzenesulfinyl piperidine (BSP) with trifluoromethanesulfonic anhydride (Tf2O) has been used for the activation of thioglycosides, which could be a relevant step in the synthesis of complex molecules like the one . Additionally, the synthesis of similar sulfonate reagents for analytical derivatization in liquid chromatography has been reported, which involves the use of substituted piperazine structures that could be related to the piperidine ring in the target compound .

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using various spectroscopic techniques. For example, novel piperidine derivatives have been characterized by 1H NMR, IR, mass spectral, and elemental analysis . These techniques provide detailed information about the molecular framework and functional groups present in the compound, which are crucial for understanding its chemical behavior and potential biological activity.

Chemical Reactions Analysis

The chemical reactivity of compounds containing piperidine and sulfonyl groups can be quite diverse. Electrochemical synthesis methods have been employed to create substituted hydroquinone and benzoquinone derivatives, involving oxidation steps and Michael addition reactions with arylsulfinic acids . Such reactions could be relevant to the chemical transformations that the target compound might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound like 1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone would be influenced by its functional groups. For instance, the presence of a fluorophenyl group could affect the compound's electronegativity and reactivity, as seen in a related study where the fluorine atom played a crucial role in the molecule's binding affinity in molecular docking studies . The benzylsulfonyl group could also impart certain solubility characteristics and influence the compound's overall stability and reactivity.

科学的研究の応用

Electrochemical Synthesis of Phenylpiperazine Derivatives

Electrochemical methods have been utilized to synthesize phenylpiperazine derivatives, showcasing the potential for generating compounds with similar structures to "1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone". These methods offer an environmentally friendly approach to synthesis, highlighting the compound's relevance in developing new chemical entities with high atom economy and safe waste management in aqueous solutions (Nematollahi & Amani, 2011).

Anticancer Activity

Compounds carrying biologically active sulfone moieties have been synthesized starting with similar sulfone-based piperidinyl ethanones. These compounds exhibit potential anticancer activities, indicating that "1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone" may have applications in developing novel anticancer agents. The synthesized compounds were evaluated for their in vitro anticancer activity, demonstrating their efficacy against breast cancer cell lines (Bashandy et al., 2011).

Medicinal Chemistry

The synthesis of medicinally important N-trimethylene dipiperidine sulfonamides and carboxamides containing a substituted benzophenone moiety as antibacterial agents points to the broad therapeutic potential of compounds structurally related to "1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone". These compounds show potent antibacterial activities, suggesting that modifications of the piperidinyl sulfonamide structure can lead to significant biomedical applications (Vinaya et al., 2008).

Chemical Synthesis and Characterization

The electrochemical synthesis strategies for new mono- and di-substituted hydroquinone and benzoquinone derivatives demonstrate the versatility of using electrochemical methods to create complex molecules. This research suggests the potential for electrochemical synthesis routes for compounds like "1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone", providing a basis for innovative synthesis pathways that are environmentally benign (Nematollahi, Momeni, & Khazalpour, 2014).

Analytical Chemistry Applications

The development of chemically removable derivatization reagents for liquid chromatography shows the importance of sulfonate reagents in analytical chemistry. This research underlines the potential for using "1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone" in the synthesis of analytical reagents, which can be applied in the sensitive detection of analytes following derivatization processes (Wu et al., 1997).

特性

IUPAC Name |

1-(4-benzylsulfonylpiperidin-1-yl)-2-(4-fluorophenoxy)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FNO4S/c21-17-6-8-18(9-7-17)26-14-20(23)22-12-10-19(11-13-22)27(24,25)15-16-4-2-1-3-5-16/h1-9,19H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVGQGMYIXRHMNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(Benzylsulfonyl)piperidin-1-yl)-2-(4-fluorophenoxy)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-(4-Ethylpiperazin-1-yl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2526727.png)

![4-oxo-N-(1-phenylethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2526729.png)

![5-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2526732.png)

![N-(5-chloro-2-methoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2526740.png)

![2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2526742.png)

![3-allyl-2-mercapto-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2526743.png)